3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
“3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles, which undergo condensation, cyclization, and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The unique structural features of “3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” include the specific substitution pattern on the aromatic rings and the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(27)10-12)19-18-20(24-23-19)22(28)25(7-8-29-3)21(18)14-5-4-6-15(26)11-14/h4-6,9-11,21,26-27H,7-8H2,1-3H3,(H,23,24) |
InChI Key |
TZPNLMOFUDDMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCOC)C4=CC(=CC=C4)O)C |
Origin of Product |
United States |
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